![molecular formula C15H12Cl2N2OS B2474448 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 337924-53-5](/img/structure/B2474448.png)
2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
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Overview
Description
“2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile” is a chemical compound with the CAS Number: 337924-53-5 . It has a molecular weight of 339.24 and its IUPAC name is (5- { (1E)-N- [ (2,3-dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6,19H,1,7,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 339.24 . The InChI code provides information about its molecular structure .Scientific Research Applications
- Antimicrobial Activity: Researchers have explored the antimicrobial potential of this compound. Its unique structure may inhibit bacterial or fungal growth, making it a candidate for novel antibiotics or antifungal agents.
- Anti-inflammatory Properties : Investigating its anti-inflammatory effects could lead to the development of new drugs for inflammatory diseases .
- Semiconducting Properties : Due to its thiophene-based structure, 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile may serve as a semiconducting material in organic electronic devices like organic field-effect transistors (OFETs) or solar cells .
- Agrochemical Research Pesticide Development: Investigating its pesticidal activity against pests and pathogens could lead to the creation of environmentally friendly pesticides.
- Degradation Studies : Researchers may study its fate in the environment, including its degradation pathways and potential impact on ecosystems .
- Metal Complexes : The compound’s functional groups (such as the nitrile group) can coordinate with metal ions. Researchers might explore its behavior in metal complexes for catalysis or other applications .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Environmental Chemistry
Coordination Chemistry
Pharmacokinetics and Metabolism Studies
Safety and Hazards
properties
IUPAC Name |
2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIBZRVAHFLFBP-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C(=CC=C1)Cl)Cl)/C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile |
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